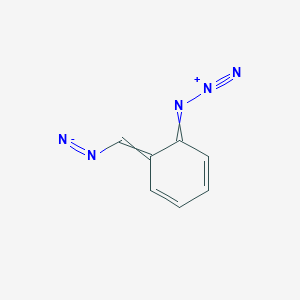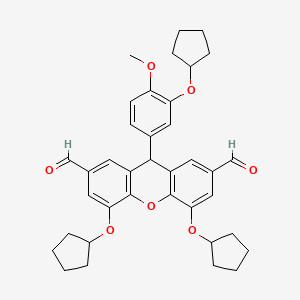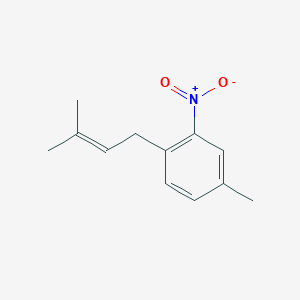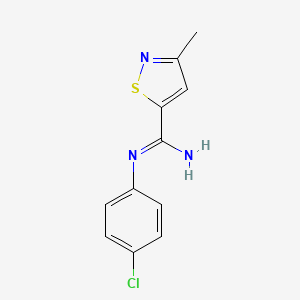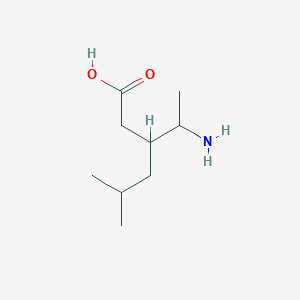
Hexanoic acid, 3-(1-aminoethyl)-5-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexanoic acid, 3-(1-aminoethyl)-5-methyl- is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) attached to the carbon chain of hexanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexanoic acid, 3-(1-aminoethyl)-5-methyl- can be achieved through several methods. One common approach involves the reaction of hexanoic acid with an appropriate amine under controlled conditions. The reaction typically requires the use of a catalyst and may involve steps such as esterification, amidation, or reductive amination. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of Hexanoic acid, 3-(1-aminoethyl)-5-methyl- may involve large-scale chemical processes. These processes often utilize continuous flow reactors and automated systems to ensure consistent quality and high throughput. The use of advanced purification techniques, such as distillation and chromatography, is also common to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Hexanoic acid, 3-(1-aminoethyl)-5-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the desired products with high efficiency .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of Hexanoic acid, 3-(1-aminoethyl)-5-methyl- can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Hexanoic acid, 3-(1-aminoethyl)-5-methyl- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Hexanoic acid, 3-(1-aminoethyl)-5-methyl- involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participate in metabolic pathways, and modulate biological processes. For example, it may inhibit or activate certain enzymes, leading to changes in cellular functions and physiological responses .
Comparison with Similar Compounds
Hexanoic acid, 3-(1-aminoethyl)-5-methyl- can be compared with other similar compounds, such as:
3-(1-Aminoethyl)Nonanedioic Acid: This compound shares a similar structure but has a longer carbon chain.
Aminocaproic Acid:
tert-Butyloxycarbonyl-protected Amino Acids: These compounds are used in peptide synthesis and have protective groups to prevent unwanted reactions.
The uniqueness of Hexanoic acid, 3-(1-aminoethyl)-5-methyl- lies in its specific structure and functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
219136-10-4 |
|---|---|
Molecular Formula |
C9H19NO2 |
Molecular Weight |
173.25 g/mol |
IUPAC Name |
3-(1-aminoethyl)-5-methylhexanoic acid |
InChI |
InChI=1S/C9H19NO2/c1-6(2)4-8(7(3)10)5-9(11)12/h6-8H,4-5,10H2,1-3H3,(H,11,12) |
InChI Key |
IRQCKMBXGOKUDW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(CC(=O)O)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


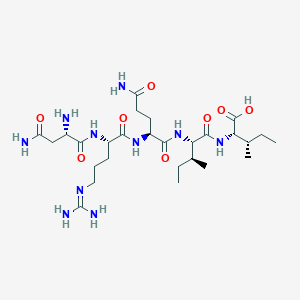
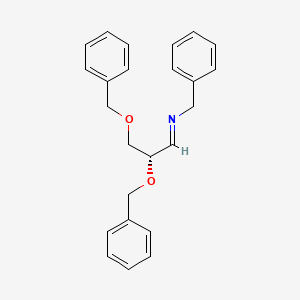
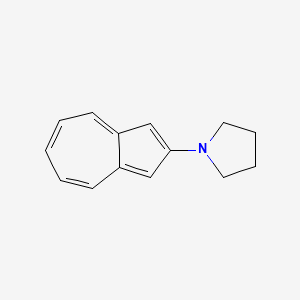
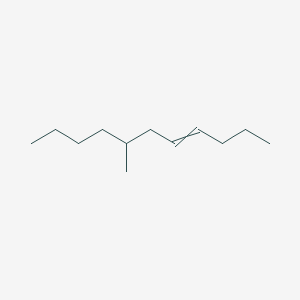
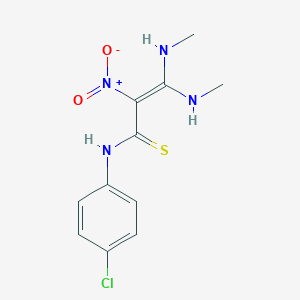
![1-(Iodomethyl)-5-methyl-1,2-dihydro[1,3]oxazolo[3,2-a]quinolin-10-ium iodide](/img/structure/B14254034.png)


